molecular formula C7H7ClO2S B1355069 Ethyl 3-chlorothiophene-2-carboxylate CAS No. 153562-66-4

Ethyl 3-chlorothiophene-2-carboxylate

Cat. No. B1355069
M. Wt: 190.65 g/mol
InChI Key: BLQUEYLSBBYPKM-UHFFFAOYSA-N
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Description

Ethyl 3-chlorothiophene-2-carboxylate (ECT2C) is a type of organosulfur compound that has been studied for its potential biological activities. It is a derivative of 3-chlorothiophene, an aromatic compound containing sulfur and chlorine atoms. ECT2C has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. In particular, its ability to act as a ligand for certain proteins has been of great interest to researchers.

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-chlorothiophene-2-carboxylate has been utilized in various synthesis processes. For instance, it's involved in the formation of ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate, which is then used to synthesize a new series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. These compounds have been characterized using 1H NMR, IR, Mass spectral data, and elemental analysis, highlighting their potential in the field of organic chemistry (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Antimicrobial and Anti-inflammatory Properties

Research has shown that derivatives of ethyl 3-chlorothiophene-2-carboxylate possess significant antimicrobial and anti-inflammatory properties. A study demonstrated the synthesis of various compounds from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which were then screened for antibacterial, antifungal, and anti-inflammatory activities. These compounds have shown promising biological activity, indicating their potential in pharmaceutical applications (Narayana, Ashalatha, Raj, & Kumari, 2006).

Photophysical Properties and Sensitization

Ethyl 3-chlorothiophene-2-carboxylate derivatives have been studied for their photophysical properties. For instance, the reaction of ethyl 2-iodothiazole-5-carboxylate, a related compound, yielded products with notable photophysical characteristics. These compounds were tested as sensitizers in the photo-oxidation of trans-α,α'-dimethylstilbene, demonstrating their role as singlet-oxygen sensitizers. Such studies are crucial in understanding the photophysical behavior of these compounds, which could be relevant in photochemical and photophysical applications (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Antioxidant and Cytotoxic Activities

Ethyl 3-chlorothiophene-2-carboxylate derivatives have also been synthesized and evaluated for their antioxidant and cytotoxic activities. For example, the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates showed significant in vitro antioxidant and in vivo anti-inflammatory activities. Additionally, some novel thiophene and benzothiophene derivatives have been synthesized and evaluated as anti-cancer agents, with several compounds showing promising activity against various cancer cell lines (Madhavi & Sreeramya, 2017; Mohareb, Abdallah, Helal, & Shaloof, 2016).

properties

IUPAC Name

ethyl 3-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQUEYLSBBYPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514546
Record name Ethyl 3-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chlorothiophene-2-carboxylate

CAS RN

153562-66-4
Record name Ethyl 3-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DP Cudworth, VB Hegde, MCH Yap… - Journal of agricultural …, 2007 - ACS Publications
… Ethyl 3-chlorothiophene-2-carboxylate (3.96 g, 20.7 mmol) in a suspension of NaOAc (12.7 g, 154 mmol) and glacial HOAc (35 mL) was treated with bromine (9.6 mL, 186 mmol). The …
Number of citations: 31 pubs.acs.org
F ZHANXIONG - 2010 - core.ac.uk
Cancer is a leading cause of death in the world and there is a continual search for new anti cancer drugs. Today, more than half of the clinically available drugs are either natural …
Number of citations: 2 core.ac.uk
H Teng, D Wu, L Lu, C Gao, H Wang, Y Zhao… - Biomedicine & …, 2023 - Elsevier
In this study, 86 new seco-lupane triterpenoid derivatives were designed, synthesized, and characterized, and their protective activities against ischemia-reperfusion injury were …
Number of citations: 3 www.sciencedirect.com

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